Comprehensive Technical Guide on N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine: Synthesis, Properties, and Pharmacological Potential
Comprehensive Technical Guide on N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine: Synthesis, Properties, and Pharmacological Potential
Executive Summary & Chemical Identity
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine (CAS: 884507-18-0) is a highly functionalized heterocyclic compound belonging to the 2,4-diphenylthiazole class[1]. In medicinal chemistry, the thiazole core acts as a privileged scaffold, offering robust metabolic stability and favorable binding thermodynamics. The addition of two lipophilic phenyl rings at the C2 and C4 positions allows the molecule to anchor deeply into hydrophobic protein pockets, while the flexible N-methylamine moiety at the C5 position introduces a basic center capable of forming critical hydrogen bonds with target residues.
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, a modern, self-validating synthetic methodology, and its pharmacological potential.
Quantitative Physicochemical Profile
To facilitate rational drug design and formulation studies, the foundational structural metrics of the compound are summarized below.
| Property | Value | Structural Rationale |
| IUPAC Name | 1-(2,4-diphenyl-1,3-thiazol-5-yl)-N-methylmethanamine | Defines exact regiochemistry. |
| CAS Registry Number | 884507-18-0 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C17H16N2S | Indicates a high degree of unsaturation. |
| Molar Mass | 280.39 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5). |
| Hydrogen Bond Donors | 1 | Provided by the secondary amine (-NH-). |
| Hydrogen Bond Acceptors | 3 | Thiazole nitrogen, amine nitrogen, and thiazole sulfur. |
| Rotatable Bonds | 4 | Allows conformational flexibility for target induced-fit. |
Mechanistic Synthesis Pathway
The construction of the 2,4-diphenylthiazole core relies on the classical Hantzsch Thiazole Synthesis [2]. However, directly achieving the C5 N-methylamine substitution requires a strategic three-step approach to avoid unwanted side reactions (such as over-alkylation or ring degradation).
The optimal route involves:
-
Hantzsch Cyclization: Condensation of thiobenzamide with 2-bromo-1-phenylpropan-1-one to establish the 5-methyl-2,4-diphenylthiazole core.
-
Radical Bromination: Regioselective functionalization of the C5-methyl group.
-
Nucleophilic Amination: Displacement of the bromide with methylamine.
Figure 1: Three-step synthetic workflow utilizing radical bromination for C5 functionalization.
Analytical Validation Targets
To ensure a self-validating workflow, each intermediate must be confirmed before proceeding.
| Step | Intermediate / Product | Target Yield | Key Analytical Marker (1H NMR, CDCl3) |
| 1 | 5-Methyl-2,4-diphenylthiazole | >85% | Sharp singlet at ~2.4 ppm (C5-CH3) |
| 2 | 5-(Bromomethyl)-2,4-diphenylthiazole | >70% | Deshielded singlet at ~4.6 ppm (C5-CH2-Br) |
| 3 | N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine | >80% | Upfield shift to ~3.9 ppm (C5-CH2-N) |
Self-Validating Experimental Protocols
As an application scientist, it is critical to understand the causality behind each reagent choice. The following protocols are designed to maximize yield while providing built-in quality control checkpoints.
Protocol 1: Hantzsch Cyclization to 5-Methyl-2,4-diphenylthiazole
-
Rationale: Ethanol is chosen as the solvent because it perfectly balances the solubility of the polar thiobenzamide and the lipophilic bromoketone, while its boiling point (78°C) provides the ideal thermal energy to drive the cyclization and subsequent aromatization (loss of water)[2].
-
Procedure:
-
Dissolve 10 mmol of thiobenzamide and 10 mmol of 2-bromo-1-phenylpropan-1-one in 30 mL of absolute ethanol.
-
Reflux the mixture under a nitrogen atmosphere for 4 hours.
-
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The disappearance of the bromoketone spot confirms reaction completion.
-
Cool to room temperature, neutralize with saturated aqueous NaHCO3 (to remove residual HBr and prevent acid-catalyzed degradation), extract with dichloromethane, and concentrate in vacuo.
-
Protocol 2: Wohl-Ziegler Radical Bromination
-
Rationale: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, preventing electrophilic addition to the phenyl rings. Benzotrifluoride (PhCF3) is utilized as a modern, environmentally benign alternative to toxic carbon tetrachloride (CCl4), maintaining excellent radical stability.
-
Procedure:
-
Dissolve the intermediate from Step 1 (approx. 8 mmol) in 40 mL of PhCF3.
-
Add 8.8 mmol of NBS and 0.4 mmol of Azobisisobutyronitrile (AIBN) as the radical initiator.
-
Reflux at 85°C for 3 hours.
-
Validation Check: Cool the reaction. The succinimide byproduct will float to the surface (unlike in CCl4 where it floats, in PhCF3 it may precipitate differently; filter the solid). Confirm the conversion of the C5-methyl group to a bromomethyl group via 1H NMR (shift from 2.4 ppm to 4.6 ppm).
-
Protocol 3: Nucleophilic Amination
-
Rationale: The bromomethyl intermediate is highly electrophilic. To prevent over-alkylation (forming a tertiary amine), a large stoichiometric excess of methylamine is used. Tetrahydrofuran (THF) is selected as the solvent to stabilize the transition state of the SN2 substitution.
-
Procedure:
-
Dissolve the bromomethyl intermediate (5 mmol) in 20 mL of anhydrous THF.
-
Dropwise, add a 2.0 M solution of methylamine in THF (25 mmol, 5 eq.) at 0°C to control the exothermic reaction.
-
Stir at room temperature for 12 hours.
-
Validation Check: Quench with water, extract with ethyl acetate, and perform Electrospray Ionization Mass Spectrometry (ESI-MS). The presence of the [M+H]+ peak at m/z 281.1 validates the final structure of N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine.
-
Pharmacological Landscape & Mechanism of Action
Derivatives of the 2,4-diphenylthiazole class have been extensively screened for their biological activities, most notably as potent anti-inflammatory agents and potential therapeutics for neurodegenerative prion diseases[3].
Anti-Inflammatory Action via COX Inhibition
The structural topology of 2,4-diphenylthiazoles makes them excellent candidates for Cyclooxygenase (COX) enzyme inhibition. The dual phenyl rings mimic the hydrophobic tail of arachidonic acid, allowing the molecule to competitively bind within the COX-2 active site channel. The C5-methylamine group acts as a polar anchor, interacting with the hydrophilic residues at the mouth of the enzyme channel, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins[3].
Figure 2: Proposed anti-inflammatory signaling mechanism via COX-2 enzymatic inhibition.
Neuroprotective Potential
Recent library screening of aminothiazoles has demonstrated their capacity to clear disease-causing prion proteins (PrP^Sc) in neuroblastoma cells. The lipophilicity of the 2,4-diphenylthiazole scaffold ensures excellent blood-brain barrier (BBB) penetrability, while the amine functionality maintains sufficient aqueous solubility for systemic circulation, making this specific compound a high-value lead for further pharmacokinetic optimization[3].
